molecular formula C9H10N2 B1419558 3-methyl-1H-indol-4-amine CAS No. 873056-75-8

3-methyl-1H-indol-4-amine

Cat. No. B1419558
M. Wt: 146.19 g/mol
InChI Key: PNZQHYNSTWNYDH-UHFFFAOYSA-N
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Description

3-methyl-1H-indol-4-amine is a chemical compound with the CAS Number: 873056-75-8 . It has a molecular weight of 146.19 . The IUPAC name for this compound is 3-methyl-1H-indol-4-amine .


Synthesis Analysis

The synthesis of indole derivatives has been a significant area of research in organic chemistry . The development of transition-metal-mediated aryl halide amination has opened the way to Type 4 indole synthesis . In 1998, Stephen L. Buchwald of MIT reported that on exposure to benzylamine in the presence of a Pd catalyst, the dibromide smoothly cyclized to the indoline .


Molecular Structure Analysis

The InChI code for 3-methyl-1H-indol-4-amine is 1S/C9H10N2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,10H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Physical And Chemical Properties Analysis

3-methyl-1H-indol-4-amine is a white to yellow to brown powder or crystals . It is stored at room temperature .

Scientific Research Applications

Synthesis Applications

  • Catalytic Amination : 3-Methyl-1H-indol-4-amine derivatives can be synthesized efficiently via Ullmann-type intramolecular arylamination. This process, using the CuI-K3PO4-DMF system, achieves good to high yields under mild conditions and an air atmosphere, indicating its potential for producing a variety of N-alkylated and N-arylated derivatives efficiently (Melkonyan, Karchava, & Yurovskaya, 2008).

Analytical Chemistry

  • Analysis in Food Samples : The compound is used in methodologies for determining heterocyclic aromatic amines in food samples, such as cooked beefburgers. A combination of microwave-assisted solvent extraction and dispersive liquid-liquid microextraction with an ionic liquid is used for this analysis, showcasing its role in ensuring food safety and studying dietary exposure to potentially harmful compounds (Agudelo Mesa, Padró, & Reta, 2013).

Conformation Studies in Peptides

  • Peptide Conformation Elucidation : 3-Methyl-1H-indol-4-amine derivatives have been designed and synthesized for use in peptide and peptoid conformation elucidation studies. These compounds, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, are crucial for understanding the structural aspects of peptides, as they can limit the conformational flexibility of the side chain while leaving functional groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994; 1995).

Green Synthesis and Catalysis

  • Reductive Amination Process : The compound is involved in the reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process enables the synthesis of various N-methylated and N-alkylated amines, demonstrating the compound's utility in green chemistry and catalysis (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

Environmental and Health Impact Studies

  • Exposure Estimation in Humans : The presence of 3-methyl-1H-indol-4-amine and related compounds in human urine was studied to estimate exposure levels to carcinogenic heterocyclic amines. This research is significant in understanding the continual exposure to these compounds through diet and their potential health impacts (Ushiyama, Wakabayashi, Hirose, Itoh, Sugimura, & Nagao, 1991).

Safety And Hazards

The safety information for 3-methyl-1H-indol-4-amine includes several hazard statements: H302, H314, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . The development of new methods for indole synthesis has been a significant area of research in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

3-methyl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZQHYNSTWNYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC=CC(=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-indol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Croitoru - 2022 - theses.hal.science
Drug discovery and development are very time and resources consuming processes, which can be significantly facilitated by computer-aided drug design methods. Among such …
Number of citations: 0 theses.hal.science

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